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Compound of Interest

Compound Name: Monensin C

Cat. No.: B15560777

Disclaimer: The vast majority of scientific literature on monensin focuses on Monensin A, the
most abundant homolog produced by Streptomyces cinnamonensis, or on monensin as a
mixture of its homologues. Specific biological and quantitative data for Monensin C are
exceptionally scarce. Therefore, this guide primarily details the properties and activities of
Monensin (referring to Monensin A or the general mixture) as the representative molecule for
this class of polyether ionophores. The known physicochemical properties of Monensin C are
presented for reference.

Introduction

Monensin is a polyether ionophore antibiotic isolated from the bacterium Streptomyces
cinnamonensis.[1][2] It belongs to a class of lipid-soluble molecules that can transport cations
across cellular membranes.[2] The commercial product is a mixture of several congeners, with
Monensin A being the major component, alongside smaller amounts of Monensin B, C, and D.
[3] Monensin is widely used in veterinary medicine as a coccidiostat in poultry and a growth
promoter in ruminants.[2][4] More recently, its potent biological activities have garnered
significant interest for its potential repurposing as an anticancer and broad-spectrum
antimicrobial agent in human medicine.[5][6]

This guide provides a comprehensive technical overview of the core characteristics of
monensin, with a focus on its mechanism of action, biological activities, and the signaling
pathways it modulates. It is intended for researchers, scientists, and professionals in the field of
drug development.
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Physicochemical Properties of Monensin C

While detailed biological data for Monensin C is limited, its basic physicochemical properties
have been computed and are available.

Property Value Source
Molecular Formula C37H64011 [7]
Molecular Weight 684.9 g/mol [7]
XLogP3 4.3 [7]
Hydrogen Bond Donor Count 3 [7]
CH:)cz(ljjrnotgen Bond Acceptor 1 [7]
Rotatable Bond Count 7 [7]
Exact Mass 684.44486285 Da [7]
Monoisotopic Mass 684.44486285 Da [7]
Topological Polar Surface Area 153 A2 [7]
Heavy Atom Count 48 [7]

Mechanism of Action: lonophore Activity

The primary mechanism of action for monensin is its function as an ionophore, which is a
molecule that facilitates the transport of ions across lipid membranes.[2] Monensin exhibits a
high selectivity for monovalent cations, particularly sodium (Na+), for which it has a tenfold
higher affinity than for potassium (K+).[8]

Monensin functions as an electroneutral Na+/H+ antiporter.[2] It embeds itself into cellular and
subcellular membranes, binds a sodium ion from the extracellular space or organellar lumen,
and transports it into the cytoplasm. To maintain electroneutrality, it simultaneously expels a
proton (H+) from the cytoplasm.[4][8] This action disrupts the crucial transmembrane ion
gradients that are essential for numerous cellular processes.
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The consequences of this disruption are profound:

» Neutralization of Acidic Compartments: The continuous exchange of Na+ for H+ leads to an
increase in the pH (alkalinization) of acidic intracellular compartments such as the trans-
Golgi network, lysosomes, and endosomes.|[8]

« Disruption of Golgi Apparatus: The influx of ions into the Golgi cisternae leads to osmotic
swelling and vacuolization, severely disrupting its structure and function.[8][9] This blocks
intracellular protein transport and inhibits post-translational modifications and secretion.[2][8]

o Cellular Stress: The collapse of ion gradients triggers a cascade of stress responses,
including endoplasmic reticulum (ER) stress and oxidative stress, which can ultimately lead
to cell death.[6][10]

Monensin-Na+ Cytoplasm (Low Na+, High H+)

anspo
) Binds Na+, Transport In
Extracellular/Lumen (High Na+, Low H+) Monensin (H+)

Mechanism of Monensin as a Na+/H+ Antiporter

Click to download full resolution via product page

Caption: Monensin facilitates the electroneutral exchange of extracellular Na+ for intracellular
H+.

Biological Activities and Quantitative Data

Monensin exhibits a broad spectrum of biological activities, including antimicrobial and
anticancer effects.

Antimicrobial Activity

Monensin is effective against Gram-positive bacteria, certain fungi, and various protozoan
parasites, most notably Eimeria species that cause coccidiosis.[4][5] Its antibacterial action is a
direct result of its ionophoretic activity, which dissipates the membrane potential that bacteria
rely on for energy production and nutrient transport.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Monensin Against Various Microorganisms
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. . MIC (mg/L or
Microorganism Notes Source
Hg/mL)
) Mode MIC range
Enterococcus faecium _ _
) 4-8 observed in a multi- [11]
(wild-type)
laboratory study.
Peptostreptococcus
_ 1.56 [4]
anaerobius
. ] Monensin and its
Methicillin-susceptible ] o ]
Varies derivatives show high [4]
S. aureus (MSSA) o
activity.
o ) Monensin and its
Methicillin-resistant S. ) o )
Varies derivatives show high [4]
aureus (MRSA) o
activity.
] ] For a range of
Vancomycin-resistant .
8-16 carboxylic polyethers

Enterococci (VRE
( ) including monensin.

Note: MIC values can vary based on the specific strain and testing methodology.

Anticancer Activity

Monensin has demonstrated potent anticancer activity against a variety of cancer cell lines,
including those that are multi-drug resistant.[6] Its anticancer effects are multifactorial,
stemming from its ability to induce apoptosis, inhibit cell proliferation and migration, and disrupt
key cancer-related signaling pathways.

Table 2: In Vitro Anticancer Activity of Monensin (IC50 Values)
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Cell Line Cancer Type IC50 Notes Source

ATC cells are

Anaplastic most sensitive
Thyroid Cancer Thyroid Cancer Not specified compared to [12]
(ATC) cells other thyroid

cancer cell types.

Sensitizes cells
_ . N to TRAIL-
Glioma cells Brain Cancer Not specified ) [6]
mediated

apoptosis.

Induces

apoptosis and

Prostate Cancer reduces
Prostate Cancer nM range [10][13]
cells (PC-3) androgen
receptor
expression.
Colorectal Inhibits
Colorectal _ _
Cancer cells MM range proliferation and [14]
Cancer ] ]
(RKO, HCT-116) migration.

Signaling Pathways Modulated by Monensin

Monensin's disruption of cellular homeostasis triggers several signaling cascades that are
particularly relevant to its anticancer effects.

Endoplasmic Reticulum (ER) Stress and Apoptosis

By altering ion balance and blocking protein trafficking from the Golgi, monensin causes an
accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, leading to ER
stress.[6] This activates the unfolded protein response (UPR). Chronic ER stress, as induced
by monensin, leads to the upregulation of the pro-apoptotic factor CHOP (CCAAT/enhancer-
binding protein homologous protein). CHOP, in turn, upregulates Death Receptor 5 (DR5) and
downregulates the anti-apoptotic protein c-FLIP, sensitizing cancer cells to apoptosis,
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particularly in combination with agents like TRAIL (Tumor necrosis factor-related apoptosis-
inducing ligand).[6]
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Monensin-Induced ER Stress and Apoptosis Pathway
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Caption: Monensin induces apoptosis via ER stress, CHOP, DR5 upregulation, and c-FLIP
downregulation.

Oxidative Stress and Calcium Homeostasis Disruption

In prostate cancer cells, monensin has been shown to induce the production of reactive oxygen
species (ROS), leading to oxidative stress.[10][13] This increase in ROS is a key upstream
event that initiates the apoptotic pathway. Furthermore, monensin disrupts intracellular calcium
(Ca2+) homeostasis. This combined effect of ROS production and Ca2+ imbalance contributes
to mitochondrial dysfunction, activation of caspases, and ultimately, apoptosis.[13][15]
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Caption: Monensin triggers apoptosis through oxidative stress and disruption of calcium
homeostasis.

Inhibition of the GOLIM4-TLN1 AXxis

In mesenchymal cancer cells, which are associated with high metastatic potential, monensin
inhibits cell motility by disrupting a key protein trafficking pathway.[16][17] By increasing the pH
of the Golgi, monensin induces the rapid exocytosis (secretion) of Golgi Integral Membrane
Protein 4 (GOLIM4).[16] GOLIM4 is crucial for the post-Golgi trafficking of Talin 1 (TLN1), a
protein essential for the formation of focal adhesions that link the cell's cytoskeleton to the
extracellular matrix. By depleting GOLIM4, monensin prevents TLN1 from reaching focal
adhesions, thereby impairing cell adhesion and migration.[16][17]
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Caption: Monensin disrupts the GOLIM4-TLN1 axis, leading to reduced cancer cell motility.

Toxicology

While effective, monensin is toxic, particularly at high doses or when consumed by non-target
species like horses, which are exceptionally sensitive.[2] The toxic effects are a direct
extension of its ionophoretic mechanism, leading to cellular damage in tissues with high
metabolic activity, such as cardiac and skeletal muscle.[18]

Table 3: Acute Oral LD50 Values for Monensin
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Species LD50 (mg/kg body weight)  Source

Cattle 21.9 - 80 [18]

Sheep 12 [19]

Horses )3 [2] (Implied 1/100th of
ruminants)

Chickens 185 [1]

Rats 36.5 [1]

Mice 335 [1]

Clinical signs of acute toxicity include anorexia, diarrhea, muscle weakness, ataxia, and in
severe cases, death due to cardiac or respiratory failure.[18][20]

Experimental Protocols

This section provides methodologies for key experiments related to the evaluation of monensin.

Protocol: Minimum Inhibitory Concentration (MIC)
Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism.[21][22]

Materials:

96-well microtiter plates

Bacterial isolate

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

Monensin stock solution (e.g., in methanol or DMSO)

Sterile diluent (broth)
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e Spectrophotometer or plate reader

¢ Incubator (35-37°C)

Procedure:

o Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture in fresh
broth to achieve a standardized turbidity, typically a 0.5 McFarland standard, which
corresponds to approximately 1-2 x 108 CFU/mL. Further dilute this suspension to the final
target inoculum of ~5 x 105 CFU/mL.[11]

e Prepare Monensin Dilutions: Perform a serial two-fold dilution of the monensin stock solution
in the 96-well plate. For example, to test concentrations from 64 mg/L down to 0.06 mg/L,
add 50 pL of broth to wells 2-12. Add 100 pL of the starting monensin concentration to well
1. Transfer 50 L from well 1 to well 2, mix, and continue the serial transfer to well 11,
discarding the final 50 pL. Well 12 serves as a growth control (no drug).

 Inoculation: Add 50 uL of the prepared bacterial inoculum to each well (except for a sterility
control well, which contains only broth). The final volume in each well is 100 pL.

 Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

o Determine MIC: The MIC is the lowest concentration of monensin at which there is no visible
growth (turbidity) as determined by visual inspection or by measuring optical density with a
plate reader.[11][22]
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of monensin.

Protocol: Monensin Quantification by Competitive
ELISA

This protocol is based on a direct competitive Enzyme-Linked Immunosorbent Assay (ELISA)

for the detection of monensin in samples like animal feed.[23]
Materials:

e Monensin ELISA kit (containing antibody-coated microtiter plate, monensin-HRP conjugate,
anti-monensin antibody, standards, wash solution, substrate, and stop solution)

o Sample for analysis (e.g., ground feed)
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Extraction solvent (e.g., acetone)

Sample diluent

Micro-pipettes, centrifuge, vortex mixer

Microplate reader (450 nm)
Procedure:

o Sample Extraction: Weigh 1.0 g of the ground sample into a conical tube. Add 5 mL of
acetone and vortex for 60 seconds. Mix on a tube rotator for 15 minutes. Centrifuge for 5
minutes at 3000 x g.

o Sample Dilution: Dilute 40 pL of the supernatant into 920 pL of sample diluent (a 1:24
dilution). Vortex to mix.

e ELISA Assay: a. Add 50 pL of the monensin standards or diluted samples to the appropriate
wells of the antibody-coated plate. b. Add 25 L of the Monensin-HRP conjugate to each
well. c. Add 25 pL of the anti-Monensin antibody solution to each well. Mix gently and
incubate for 60 minutes at room temperature. d. Wash the plate 3 times with diluted wash
solution. e. Add 100 pL of the substrate solution to each well. Incubate for 20 minutes. f. Add
100 pL of the stop solution to each well. The color will change from blue to yellow.

e Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding
the stop solution.

o Calculation: Calculate the %B/B0 for each standard and sample. Construct a standard curve
by plotting %B/B0 versus monensin concentration. Determine the concentration in the
samples by interpolation from the curve and multiply by the appropriate dilution factor.[23]
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Caption: General workflow for quantifying monensin in a sample using a competitive ELISA.

Conclusion

Monensin is a potent polyether ionophore with a well-defined mechanism of action that
underpins its broad biological activities. Its ability to disrupt fundamental ionic gradients makes
it an effective antimicrobial agent and a promising candidate for anticancer therapy. By inducing
multiple cellular stress pathways, including ER stress, oxidative stress, and disruption of protein
trafficking, monensin can selectively target and eliminate pathogenic organisms and cancer
cells. While its toxicity necessitates careful dose management, the extensive research into its
mechanisms provides a solid foundation for the development of new therapeutic strategies.
Further investigation into the specific activities of individual homologues like Monensin C may
yet reveal unique properties and unlock new applications for this versatile class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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